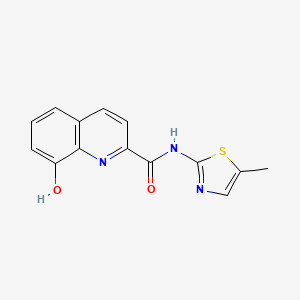![molecular formula C30H60Br2O2 B12599114 1,10-Bis[(10-bromodecyl)oxy]decane CAS No. 874662-53-0](/img/structure/B12599114.png)
1,10-Bis[(10-bromodecyl)oxy]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Bis[(10-bromodecyl)oxy]decane is a chemical compound with the molecular formula C30H60Br2O2 and a molecular weight of 612.6 g/mol . This compound is characterized by its two bromodecyl groups attached to a decane backbone through ether linkages. It is primarily used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of 1,10-Bis[(10-bromodecyl)oxy]decane typically involves the reaction of decane-1,10-diol with 1-bromodecane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,10-Bis[(10-bromodecyl)oxy]decane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The ether linkages can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or aldehydes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,10-Bis[(10-bromodecyl)oxy]decane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of surfactants and polymers.
Biology: The compound is utilized in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Research into drug delivery systems often employs this compound to enhance the solubility and stability of hydrophobic drugs.
Mecanismo De Acción
The mechanism by which 1,10-Bis[(10-bromodecyl)oxy]decane exerts its effects is largely dependent on its interaction with other molecules. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its bromine atoms can participate in halogen bonding, influencing molecular recognition and binding events.
Comparación Con Compuestos Similares
1,10-Bis[(10-bromodecyl)oxy]decane can be compared with other similar compounds such as:
1,10-Bis[(10-chlorodecyl)oxy]decane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and physical properties.
1,10-Bis[(10-iododecyl)oxy]decane: Contains iodine atoms, which can form stronger halogen bonds compared to bromine.
1,10-Bis[(10-hydroxydecyl)oxy]decane: Lacks halogen atoms, making it less reactive in substitution reactions but more suitable for hydrogen bonding.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications .
Propiedades
Número CAS |
874662-53-0 |
|---|---|
Fórmula molecular |
C30H60Br2O2 |
Peso molecular |
612.6 g/mol |
Nombre IUPAC |
1,10-bis(10-bromodecoxy)decane |
InChI |
InChI=1S/C30H60Br2O2/c31-25-19-13-7-1-3-9-15-21-27-33-29-23-17-11-5-6-12-18-24-30-34-28-22-16-10-4-2-8-14-20-26-32/h1-30H2 |
Clave InChI |
LEUBRDJDYATINS-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCOCCCCCCCCCCBr)CCCCOCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)

![Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-](/img/structure/B12599060.png)
![1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]-](/img/structure/B12599063.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)
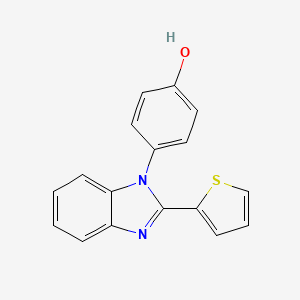
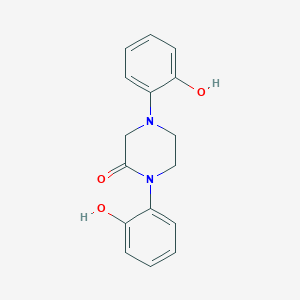
![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)
![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
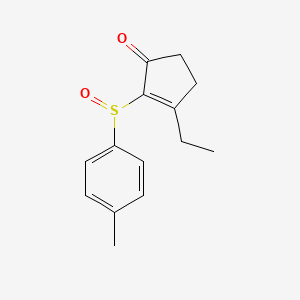
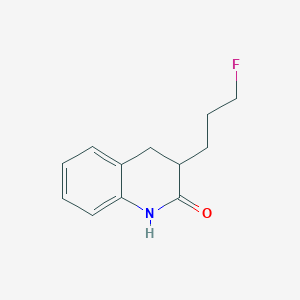
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)
